molecular formula C12H22N2O2 B12282382 Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B12282382
M. Wt: 226.32 g/mol
InChI Key: FHDFHYKWBSUCBY-LPEHRKFASA-N
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Description

Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that features prominently in the synthesis of tropane alkaloids. These alkaloids are known for their diverse biological activities, making this compound a valuable target in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods: Industrial production often employs catalytic hydrogenation techniques. For instance, a solution of the compound in methanol with 10% palladium hydroxide on charcoal is stirred under a hydrogen atmosphere at 40°C overnight. The product is then filtered and evaporated to yield the desired compound .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on charcoal.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Palladium on charcoal, hydrogen gas.

    Substitution: Alkyl halides, bases like sodium hydroxide.

Major Products:

Scientific Research Applications

Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is widely used in scientific research due to its role in the synthesis of tropane alkaloids. These alkaloids have significant applications in:

    Chemistry: As intermediates in the synthesis of complex organic molecules.

    Biology: Studying the biological activities of tropane alkaloids.

    Medicine: Developing drugs that target the central nervous system, given the biological activities of tropane alkaloids.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with various molecular targets, particularly in the central nervous system. The compound can act as a precursor to tropane alkaloids, which are known to inhibit neurotransmitter reuptake, thereby increasing the levels of neurotransmitters like dopamine and serotonin in the synaptic cleft. This leads to enhanced neurotransmission and various pharmacological effects .

Comparison with Similar Compounds

    Tropane: A bicyclic organic compound that serves as the core structure for many alkaloids.

    Cocaine: A tropane alkaloid with potent stimulant effects.

    Atropine: Another tropane alkaloid used in medicine for its anticholinergic properties.

Uniqueness: Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific tert-butyl and amino substitutions, which confer distinct chemical properties and reactivity compared to other tropane derivatives .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (1S,5R,6S)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-5-4-6-10(14)9(13)7-8/h8-10H,4-7,13H2,1-3H3/t8-,9-,10+/m0/s1

InChI Key

FHDFHYKWBSUCBY-LPEHRKFASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCC[C@@H]1[C@H](C2)N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1C(C2)N

Origin of Product

United States

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